N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines multiple functional groups, including benzofuran, chromene, and amide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of 3-fluoro-4-methylbenzoyl chloride: This can be achieved by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of 1-benzofuran-3-yl derivative: The benzofuran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid.
Coupling Reaction: The 3-fluoro-4-methylbenzoyl chloride is then reacted with the benzofuran derivative in the presence of a base like triethylamine to form the intermediate compound.
Chromene Derivative Formation: The chromene ring is synthesized separately, often through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Bases: Triethylamine, sodium hydroxide (NaOH)
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and chromene rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(3-bromo-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C27H18FNO5 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H18FNO5/c1-14-7-10-22-18(11-14)20(30)13-23(33-22)27(32)29-24-17-5-3-4-6-21(17)34-26(24)25(31)16-9-8-15(2)19(28)12-16/h3-13H,1-2H3,(H,29,32) |
InChI Key |
NKSUSRVJNATZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
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